![molecular formula C22H13NO3 B2375697 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 332025-41-9](/img/structure/B2375697.png)
6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HNIQ, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound’s structural features make it a promising candidate for cancer research. Studies have explored its potential as an anticancer agent due to its ability to interfere with cellular processes, inhibit tumor growth, and induce apoptosis. Researchers investigate its efficacy against specific cancer types, such as breast, lung, or colon cancer .
Neuroprotective Effects
Given its structural resemblance to certain neurotransmitters, this compound has been studied for its neuroprotective properties. It may modulate neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s or Parkinson’s .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases. Researchers have explored the compound’s anti-inflammatory effects, aiming to develop novel treatments for conditions like rheumatoid arthritis, inflammatory bowel disease, or asthma .
Antioxidant Activity
The compound’s hydroxyl group contributes to its antioxidant potential. Investigations focus on its ability to scavenge free radicals and protect cells from oxidative damage. Applications may include skincare formulations or dietary supplements .
Synthetic Chemistry
Beyond its biological applications, this compound serves as a valuable building block in synthetic chemistry. Researchers use it to create more complex molecules, such as isoxazolopyrrolo derivatives or related heterocycles .
Pharmaceutical Development
Pharmaceutical companies explore the compound’s pharmacokinetics, toxicity, and stability. It may serve as a lead compound for drug development, inspiring the design of novel therapeutic agents .
Propiedades
IUPAC Name |
6-hydroxy-2-naphthalen-1-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO3/c24-19-12-11-17-20-15(19)8-4-9-16(20)21(25)23(22(17)26)18-10-3-6-13-5-1-2-7-14(13)18/h1-12,24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYDDKMYPCVFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C5C(=C(C=C4)O)C=CC=C5C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2375614.png)
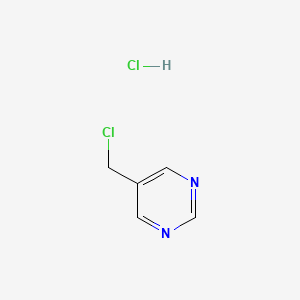
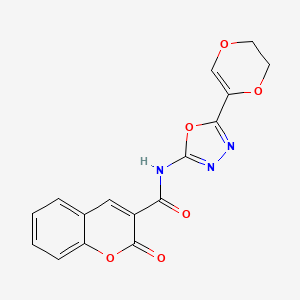
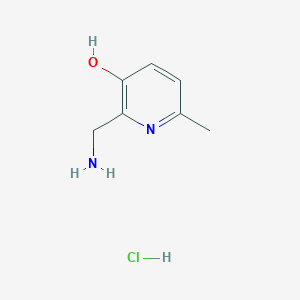

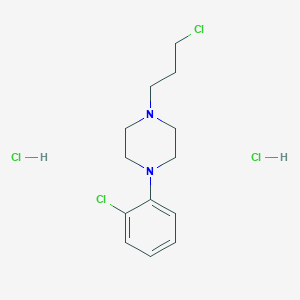


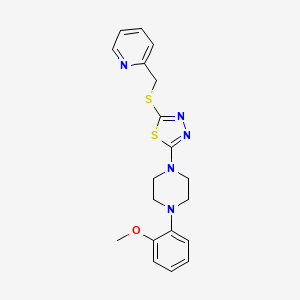
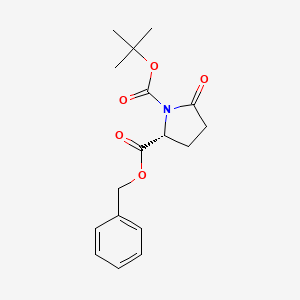
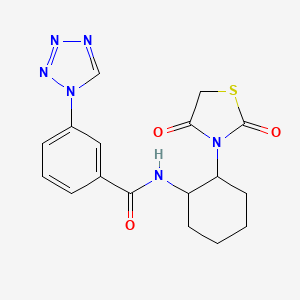
![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)
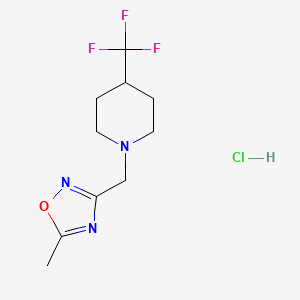
![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)